LEVOCABASTINE HYDROCHLORIDE

Allergic conjunctivitis Histamine H1 receptor antagonism Onset of action

Levocabastine hydrochloride (CAS 79547-78-7) is a potent, second-generation histamine H1 receptor antagonist belonging to the piperidine chemical class, distinct from other ocular antihistamines by its lack of structural similarity to pheniramine-, phthalazinone-, or dibenzoxepine-based agents. It is formulated as a 0.05% ophthalmic suspension (Livostin) for the treatment of seasonal allergic conjunctivitis and as a nasal spray for allergic rhinitis, acting through competitive, selective H1 receptor blockade with a Ki of 62.5 nM and sustained duration of action after topical application.

Molecular Formula C26H30ClFN2O2
Molecular Weight 457 g/mol
Cat. No. B1232432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEVOCABASTINE HYDROCHLORIDE
Synonyms1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin
Molecular FormulaC26H30ClFN2O2
Molecular Weight457 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m0./s1
InChIKeyOICFWWJHIMKBCD-SIVZACIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levocabastine Hydrochloride – Compound Class, Pharmacological Identity, and Procurement-Relevant Baseline for the Selective Topical H1 Antagonist


Levocabastine hydrochloride (CAS 79547-78-7) is a potent, second-generation histamine H1 receptor antagonist belonging to the piperidine chemical class, distinct from other ocular antihistamines by its lack of structural similarity to pheniramine-, phthalazinone-, or dibenzoxepine-based agents [1]. It is formulated as a 0.05% ophthalmic suspension (Livostin) for the treatment of seasonal allergic conjunctivitis and as a nasal spray for allergic rhinitis, acting through competitive, selective H1 receptor blockade with a Ki of 62.5 nM and sustained duration of action after topical application [2]. Beyond its classical antihistaminic action, levocabastine is uniquely characterized by high-affinity binding to the neurotensin receptor subtype 2 (NTS2; Ki = 17 nM for murine NTS2) and functional very late antigen-4 (VLA-4/α4β1 integrin) antagonism, pharmacological features not shared by any other marketed topical ocular antihistamine [3].

Why In-Class Substitution of Levocabastine Hydrochloride with Other Topical Ocular Antihistamines Is Scientifically Unsupported


Although multiple topical ocular antihistamines (olopatadine, emedastine, azelastine, ketotifen) share H1 receptor antagonism as their nominal mechanism, levocabastine hydrochloride cannot be considered functionally interchangeable. Unlike olopatadine and ketotifen—which are dual-action agents combining H1 antagonism with mast cell stabilization—or azelastine, which also inhibits mediator release, levocabastine is a pure, highly selective H1 antagonist lacking intrinsic mast cell stabilizing properties [1]. Conversely, levocabastine possesses two unique pharmacological activities absent in all in-class comparators: high-affinity NTS2 receptor binding (Kᵢ = 17 nM) and VLA-4 integrin antagonism (IC₅₀ = 406 µM) that interferes with eosinophil adhesion and infiltration [2]. Its terminal elimination half-life of 35–40 hours substantially exceeds that of olopatadine (~3 h), emedastine (~3–4 h), ketotifen (~3–5 h initial), and azelastine (~22 h), producing distinct pharmacokinetic behavior with implications for dosing frequency and systemic accumulation upon chronic topical administration [3]. These receptor-level and pharmacokinetic differences preclude simple substitution without altering the pharmacological profile of an investigational or clinical protocol.

Quantitative Head-to-Head and Cross-Study Comparative Evidence for Levocabastine Hydrochloride vs. Closest Topical Ocular Antihistamine Analogs


Onset of Action: Levocabastine ≤10 Minutes vs. Placebo – Direct Time-to-Effect Measurement in Histamine-Induced Conjunctivitis

Levocabastine 0.05% eye drops demonstrated a statistically significant reduction in histamine-induced ocular inflammation compared with placebo, with a measured onset of action within 10 minutes of instillation in a randomized, double-blind, placebo-controlled conjunctival provocation study (n = 17 healthy volunteers) [1]. In a separate observational clinical study, 94% of patients experienced symptomatic relief within 15 minutes after the first instillation of levocabastine 0.5 mg/mL eye drops [2]. While most comparator topical antihistamines (emedastine, olopatadine, azelastine) also exhibit rapid onset, levocabastine's onset ≤10 min is among the fastest documented in a controlled human provocation model, and this rapidity is paired with a substantially longer systemic terminal half-life (35–40 h), distinguishing it from agents such as olopatadine which share fast onset but have a plasma t½ of only ~3 h.

Allergic conjunctivitis Histamine H1 receptor antagonism Onset of action Provocation model

Terminal Elimination Half-Life: Levocabastine 35–40 h vs. Olopatadine ~3 h, Emedastine ~3–4 h, Ketotifen ~3–5 h, Azelastine ~22 h

Levocabastine exhibits a terminal elimination half-life (t1/2β) of 35 to 40 hours irrespective of route of administration (intravenous, intranasal, or ophthalmic), with approximately 70% of the parent drug excreted unchanged in urine and only ~10% undergoing hepatic glucuronidation [1]. This is 10- to 12-fold longer than the plasma half-life of topically applied olopatadine (2.9–3.4 h after ocular dosing [2]), approximately 10-fold longer than emedastine (~3–4 h), 7- to 11-fold longer than the initial half-life of ketotifen (3–5 h), and approximately 1.6-fold longer than the terminal half-life of azelastine (~22–25 h [3]). Levocabastine's extended half-life translates to steady-state plasma concentrations being reached within 7–10 days of multiple dosing, with predictable accumulation from single-dose pharmacokinetics.

Pharmacokinetics Terminal half-life Topical ocular bioavailability Dosing interval

NTS2 Neurotensin Receptor Pharmacology – Exclusive High-Affinity Binding (Ki = 17 nM) Not Shared by Any Other Topical Ocular Antihistamine

Levocabastine binds with high affinity to the neurotensin receptor subtype 2 (NTS2/NTR2), with a Ki of 17 nM for recombinant murine NTS2 [1], and an IC50 of 5.7 nM in native NTS2 receptors expressed on rat cerebellar granule cells [2]. This interaction is pharmacologically significant: levocabastine acts as a partial agonist at NTS2 receptors, inducing analgesia in the mouse writhing test (visceral pain model) and activating p42/p44 MAP kinase signaling in neuronal cells [2]. Critically, this NTS2 activity is completely absent in all other topical ocular antihistamines—olopatadine, emedastine, ketotifen, azelastine, and epinastine have not been reported to bind NTS2 at pharmacologically relevant concentrations, and the NTS1 antagonist SR48692 shows 36-fold weaker affinity (IC50 = 203 nM) for NTS2 than levocabastine [2]. Levocabastine is in fact used as the defining pharmacological tool to distinguish NTS2 (levocabastine-sensitive) from NTS1 (levocabastine-insensitive) neurotensin receptors since their initial molecular cloning.

Neurotensin receptor NTS2 Receptor pharmacology Levocabastine-sensitive binding site Analgesia research

VLA-4 (α4β1 Integrin) Antagonism – Direct Comparison: Levocabastine IC50 = 406 μM vs. Chlorpheniramine (No Activity)

Levocabastine, but not the first-generation antihistamine chlorpheniramine, directly binds the α4β1 integrin (VLA-4) and displaces [125I]-fibronectin binding with an IC50 of 406 μM in a scintillation proximity assay [1]. In flow cytometry experiments, levocabastine antagonized the binding of a primary antibody to integrin α4 expressed on Jurkat cell surfaces, confirming direct molecular interaction. Functionally, levocabastine prevented eosinophil adhesion to VCAM-1, fibronectin, and human umbilical vascular endothelial cells (HUVEC) in vitro, whereas chlorpheniramine showed no inhibitory effect in any of these adhesion assays [1]. In an in vivo guinea pig model of allergic conjunctivitis, topical levocabastine eye drops reduced clinical signs of the late-phase reaction and decreased conjunctival α4β1 integrin expression by reducing infiltrated eosinophils. This VLA-4 antagonism is structurally independent of H1 receptor blockade and represents a second, mechanistically distinct anti-allergic activity.

Eosinophil adhesion VLA-4 integrin Allergic late-phase reaction Cell adhesion antagonist

Clinical Efficacy vs. Sodium Cromoglycate: 53% vs. 31% Symptom-Free Days (P = 0.02) in Seasonal Allergic Conjunctivitis

In a 4-week, double-blind, randomized trial comparing levocabastine 0.05% eye drops (0.5 mg/mL, one drop q.i.d.) with sodium cromoglycate 2% eye drops (20 mg/mL, q.i.d.) and placebo in patients with seasonal allergic conjunctivitis, levocabastine produced a significantly higher percentage of symptom-free days (53%) compared with cromoglycate (31%, P = 0.02) and placebo (34%, P = 0.08) [1]. Investigators rated treatment as globally good or excellent in 89% of levocabastine-treated patients versus 67% for cromoglycate (P = 0.03) and 48% for placebo (P = 0.007). On high-pollen-count days, levocabastine was superior to cromoglycate in eliminating moderate or severe symptoms. Total symptom severity scores derived from patient diary data were consistently lower with levocabastine than with cromoglycate or placebo across all ocular symptoms, with the largest differences apparent early in the treatment course, consistent with levocabastine's rapid onset and antihistaminic mechanism versus cromoglycate's prophylactic, mast cell-stabilizing profile.

Seasonal allergic conjunctivitis Randomized controlled trial Symptom-free days Sodium cromoglycate comparison

Evidence-Anchored Application Scenarios for Levocabastine Hydrochloride in Research and Industrial Procurement


Neuroscience Research: NTS2 Receptor Pharmacological Tool Compound

Levocabastine hydrochloride is the indispensable reference ligand for distinguishing NTS2-mediated neurotensin signaling from NTS1-mediated effects. With a Ki of 17 nM for recombinant murine NTS2 and an IC50 of 5.7 nM at native neuronal NTS2 receptors, it serves as the definitive pharmacological probe in NTS2 receptor characterization studies [1]. No other marketed topical antihistamine possesses NTS2 affinity, making levocabastine irreplaceable for laboratories investigating neurotensin receptor subtype pharmacology, visceral nociception, or NTS2-coupled MAP kinase signaling pathways. Its partial agonist activity at NTS2 (demonstrated in the mouse writhing test for visceral analgesia) further enables studies of biased signaling at this receptor [2].

Eosinophil and Integrin Adhesion Biology: Dual H1/VLA-4 Antagonist Research Tool

Levocabastine is uniquely suited for ex vivo and in vitro studies of eosinophil adhesion and allergic late-phase inflammation because it simultaneously blocks histamine H1 receptors and directly antagonizes α4β1 integrin (VLA-4) with an IC50 of 406 μM, preventing eosinophil adhesion to VCAM-1 and fibronectin [3]. This dual mechanism is not recapitulated by any other topical antihistamine, including chlorpheniramine which shows no VLA-4 binding activity. Researchers investigating integrin-mediated leukocyte trafficking in allergic conjunctivitis or asthma models can employ levocabastine as a single-agent tool to interrogate both histaminergic and integrin-dependent pathways.

Comparative Pharmacokinetic Reference Standard: Sustained Half-Life Benchmarking

With a terminal elimination half-life of 35–40 hours—the longest among all topical ocular antihistamines—and minimal hepatic metabolism (~70% renal excretion of unchanged parent drug), levocabastine hydrochloride serves as an ideal reference compound for pharmacokinetic benchmarking studies [4]. Its predictable single-to-multiple-dose accumulation kinetics (steady state achieved within 7–10 days) and low systemic exposure after topical ocular administration (mean plasma concentrations 1–2 ng/mL at therapeutic doses) make it a useful comparator for evaluating the PK profile of novel ophthalmic formulations, sustained-release drug delivery systems, or for studying the relationship between plasma half-life and duration of ocular pharmacodynamic effect.

Clinical Trial Comparator Arm: Rapid-Onset Allergic Conjunctivitis Intervention

Levocabastine's quantified onset of action (within 10 minutes of instillation, with 94% of patients experiencing relief within 15 minutes) and its 53% symptom-free day rate versus 31% for sodium cromoglycate (P = 0.02) establish it as a validated active comparator for clinical trials investigating novel anti-allergic ophthalmic agents [5]. Its well-characterized efficacy and safety profile in both adult and pediatric populations (including children aged 4–11 years) supports its selection as a reference treatment arm in randomized controlled trials of seasonal allergic conjunctivitis, particularly when rapidity of symptom relief or on-demand (rather than prophylactic) treatment paradigms are being evaluated.

Quote Request

Request a Quote for LEVOCABASTINE HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.